2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide
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Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound that features a pyrazole ring substituted with a bromo and methyl group, and a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-bromo-3-methyl-1H-pyrazole, which can be synthesized through the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions.
Thienopyrimidine Synthesis: The thienopyrimidine core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable amine.
Coupling Reaction: The final step involves coupling the pyrazole and thienopyrimidine moieties using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential binding affinity to specific enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities. Its structure suggests it could interact with biological targets in a specific manner.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Thienopyrimidine derivatives: Compounds with a thienopyrimidine core, used in various medicinal applications.
Uniqueness
What sets 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide apart is its combined structural features, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H22BrN5O2S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-11-14(20)9-24(22-11)10-16(26)23-25-12(2)21-18-17(19(25)27)13-7-5-3-4-6-8-15(13)28-18/h9H,3-8,10H2,1-2H3,(H,23,26) |
InChI Key |
JBETYJCAVBYWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C |
Origin of Product |
United States |
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